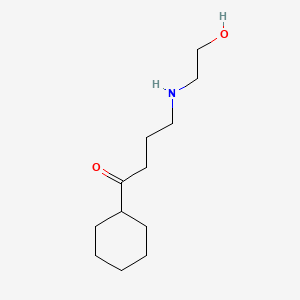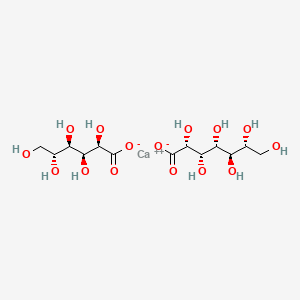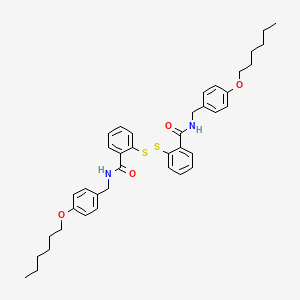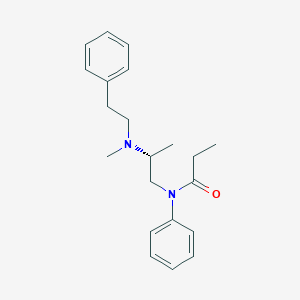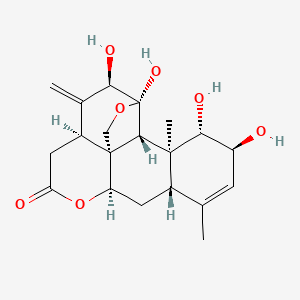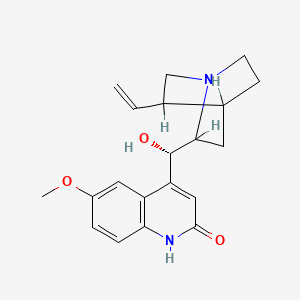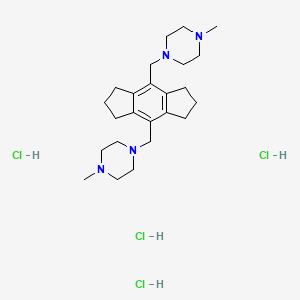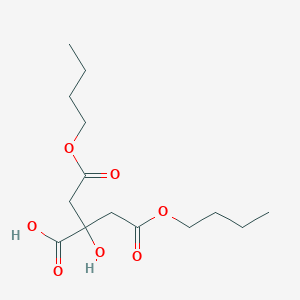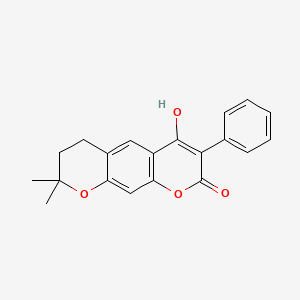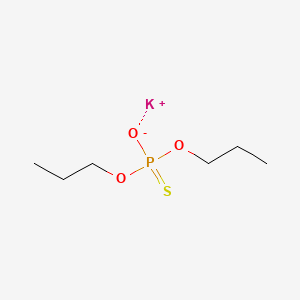
N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester is a chemical compound that belongs to the class of anthranilic acid derivatives. Anthranilic acid itself is an aromatic amino acid that is biosynthesized from chorismic acid by the action of anthranilate synthase
Preparation Methods
The synthesis of N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester involves several steps. One common synthetic route includes the reaction of anthranilic acid with dimethylcarbamoyl chloride in the presence of a base to form N-(dimethylcarbamoyl)anthranilic acid. This intermediate is then esterified with ethanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester can be compared with other anthranilic acid derivatives such as:
N,N-Dimethyl anthranilate: Used in the perfume industry and as a flavoring agent.
Ethyl anthranilate: Known for its use as an insect repellent and in the fragrance industry.
Butyl anthranilate: Also used in perfumes and as a flavoring agent.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
92033-51-7 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 2-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(17)10-7-5-6-8-11(10)14-9-12(16)15(2)3/h5-8,14H,4,9H2,1-3H3 |
InChI Key |
CKKMWDPVJNLZMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



